Mpro Affinity Comparison
SARS-CoV-2 Mpro-IN-35 exhibits a binding affinity (Ki) of 12.1 nM against the SARS-CoV-2 main protease [1]. This places it in an intermediate potency range relative to key comparators: it is approximately 3.9-fold less potent than the clinical drug nirmatrelvir (Ki = 3.11 nM ), but 3.3-fold more potent than the broad-spectrum protease inhibitor GC376 (Ki ≈ 40 nM [2]). This quantitative positioning defines a distinct potency tier for research applications where super-high potency (picomolar) may not be required or may be associated with greater resistance pressure.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 12.1 nM |
| Comparator Or Baseline | Nirmatrelvir: 3.11 nM ; GC376: ~40 nM [2] |
| Quantified Difference | 3.9-fold less potent vs. nirmatrelvir; 3.3-fold more potent vs. GC376 |
| Conditions | Biochemical enzyme inhibition assay (SARS-CoV-2 Mpro). Data for target compound from vendor datasheet [1]; comparator data from literature [2]. |
Why This Matters
Selecting a compound with a defined Ki enables precise dose-response modeling and ensures that observed biological effects are attributable to the intended degree of target engagement, avoiding the confounding variables associated with ultra-high or suboptimal potency scaffolds.
- [1] MedChemExpress. SARS-CoV-2-IN-35 Product Page. CAS 2757763-47-4. View Source
- [2] Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition. Europe PMC. 2022. View Source
